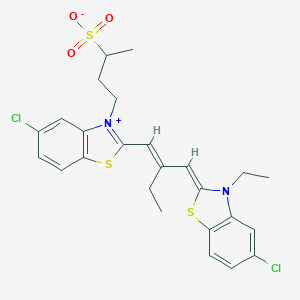
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium, also known as MitoSOX Red, is a fluorescent dye commonly used in scientific research to detect the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, and have been implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is taken up by cells and is rapidly oxidized by ROS to form a highly fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell, allowing researchers to quantify ROS production in real-time. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is highly selective for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease.
Effets Biochimiques Et Physiologiques
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been shown to have minimal toxicity in cells and tissues, making it a safe and reliable tool for studying ROS production. It has been used to study the effects of oxidative stress on cellular function, and has been shown to be an effective tool for detecting changes in mitochondrial function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has also been used to study the effects of antioxidants on ROS production, and has been shown to be a valuable tool for evaluating the efficacy of antioxidant therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is its high selectivity for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease. It is also highly sensitive, allowing researchers to detect even small changes in ROS production. However, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has some limitations, including its potential for photobleaching and its sensitivity to changes in pH. Researchers must take these limitations into account when designing experiments using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red.
Orientations Futures
There are many potential future directions for research using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to study the effects of aging on mitochondrial function and ROS production, and could potentially be used to identify new therapeutic targets for age-related diseases. Another area of interest is the development of new antioxidant therapies for the treatment of diseases associated with oxidative stress. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to evaluate the efficacy of these therapies and to identify new compounds with antioxidant properties. Finally, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used in combination with other fluorescent dyes to study the complex interactions between ROS and other cellular components.
Méthodes De Synthèse
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is a red powder that is highly soluble in water and can be easily stored and transported.
Applications De Recherche Scientifique
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been widely used in scientific research to study the role of ROS in various biological processes. It is commonly used to detect ROS production in cells and tissues, and has been used to study the effects of oxidative stress on cellular function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been used in a wide range of research areas, including cancer biology, neurobiology, and cardiovascular research.
Propriétés
Numéro CAS |
18426-55-6 |
|---|---|
Nom du produit |
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium |
Formule moléculaire |
C25H26Cl2N2O3S3 |
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
4-[5-chloro-2-[2-[(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C25H26Cl2N2O3S3/c1-4-17(12-24-28(5-2)20-14-18(26)6-8-22(20)33-24)13-25-29(11-10-16(3)35(30,31)32)21-15-19(27)7-9-23(21)34-25/h6-9,12-16H,4-5,10-11H2,1-3H3 |
Clé InChI |
JUASOEGJZZHZCQ-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
SMILES canonique |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
Autres numéros CAS |
18426-55-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

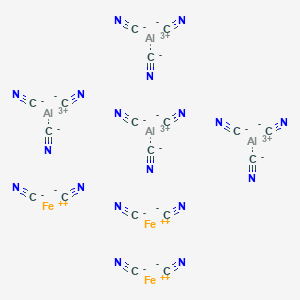

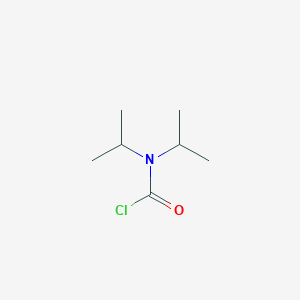
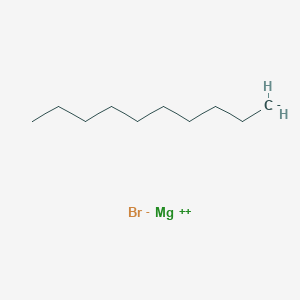
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
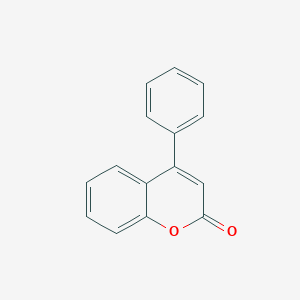

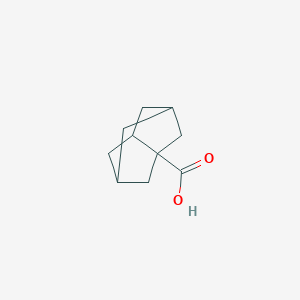
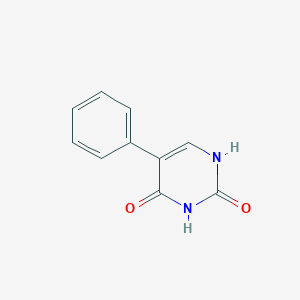
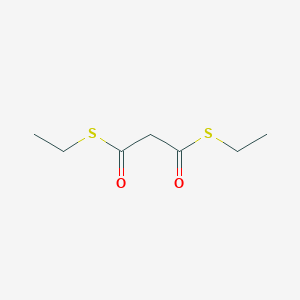

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)